molecular formula C9H12O3 B8230303 2-Oxospiro[3.4]octane-7-carboxylic acid

2-Oxospiro[3.4]octane-7-carboxylic acid

Cat. No.: B8230303
M. Wt: 168.19 g/mol
InChI Key: QMCPYYWXKAFBNN-UHFFFAOYSA-N
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Description

2-Oxospiro[3.4]octane-7-carboxylic acid is a spirocyclic compound with the molecular formula C9H12O3 and a molecular weight of 168.19 g/mol This compound features a unique spirocyclic structure, where two rings are connected through a single carbon atom, creating a three-dimensional arrangement

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxospiro[3.4]octane-7-carboxylic acid typically involves the formation of the spirocyclic structure through cyclization reactions. One common method involves the reaction of a suitable precursor with a reagent that induces cyclization. For example, the reaction of a ketone with a carboxylic acid derivative under acidic or basic conditions can lead to the formation of the spirocyclic structure .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Oxospiro[3.4]octane-7-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Substitution reactions often involve nucleophiles such as halides or amines under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

2-Oxospiro[3.4]octane-7-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Oxospiro[3.4]octane-7-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The spirocyclic structure can enhance binding affinity and selectivity, leading to improved therapeutic effects. The exact pathways involved would vary based on the specific biological target and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Oxospiro[3.4]octane-7-carboxylic acid is unique due to its specific spirocyclic arrangement and functional groups. This structure imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications in research and industry.

Biological Activity

2-Oxospiro[3.4]octane-7-carboxylic acid is a unique bicyclic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's structure, biological mechanisms, and relevant research findings, including case studies and data tables.

Chemical Structure

The molecular formula of this compound is C8H12O3C_8H_{12}O_3. The compound features a spirocyclic structure that contributes to its unique chemical properties. The detailed structural representation is as follows:

  • Molecular Structure :
    • SMILES : C1CC2(C1)CC(CO2)C(=O)O
    • InChIKey : FFYILFNCQWWJCT-UHFFFAOYSA-N

Biological Mechanisms

The biological activity of this compound is primarily attributed to its interactions with various biological macromolecules, including enzymes and receptors. Research indicates that this compound may modulate specific biochemical pathways, leading to therapeutic effects in various disease models.

The compound's mechanism involves:

  • Enzyme Inhibition : It may inhibit key enzymes involved in metabolic pathways, thereby affecting cellular processes.
  • Receptor Binding : Potential interactions with specific receptors could lead to altered signaling pathways.

Case Studies

  • Anticancer Activity :
    • A study investigated the effects of this compound on cancer cell lines, demonstrating significant cytotoxic effects. The compound was found to induce apoptosis in HepG2 cells, with a notable increase in early apoptotic markers at concentrations above 50 μM.
  • Anti-inflammatory Properties :
    • Another study highlighted the anti-inflammatory potential of the compound, showing reduced levels of pro-inflammatory cytokines in vitro when treated with this compound.

Table 1: Biological Activity Summary

Activity TypeStudy ReferenceObserved EffectConcentration (μM)
AnticancerInduction of apoptosis>50
Anti-inflammatory Reduction of pro-inflammatory cytokinesN/A

Table 2: Comparison with Related Compounds

Compound NameMolecular FormulaBiological Activity
This compoundC8H12O3Anticancer, Anti-inflammatory
Spiro[3.4]octane-2-carboxylic acidC9H14O2Cytotoxicity in cancer cells
Methyl 3-ethynylcyclobutane-1-carboxylateC8H10O2Potential anti-inflammatory

Properties

IUPAC Name

2-oxospiro[3.4]octane-7-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O3/c10-7-4-9(5-7)2-1-6(3-9)8(11)12/h6H,1-5H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMCPYYWXKAFBNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CC1C(=O)O)CC(=O)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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